molecular formula C23H26N6O2 B2969570 N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921470-15-7

N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2969570
CAS RN: 921470-15-7
M. Wt: 418.501
InChI Key: YLLJCUYMWTZOKK-UHFFFAOYSA-N
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Description

“N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of such compounds involves various methods. One such method involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with four equivalents of 3,5-di-t-butylphenol in THF containing sodium hydride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 648.7±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, enthalpy of vaporization of 95.6±3.0 kJ/mol, flash point of 346.1±34.3 °C, index of refraction of 1.706, molar refractivity of 99.0±0.3 cm3, and a molar volume of 254.5±3.0 cm3 .

Scientific Research Applications

Adenosine Receptor Affinity

Research has identified pyrazolo[3,4-d]pyrimidines as a class of compounds exhibiting affinity towards A1 adenosine receptors. This affinity is modulated by substituents at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold, influencing their potential therapeutic applications in treating disorders related to adenosine receptor dysregulation. The most potent compound identified showed significant activity, highlighting the scaffold's relevance in drug discovery efforts targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Crystal Structure and Hydrogen Bonding

The crystal structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveal insights into their hydrogen bonding capabilities, which have implications for their solid-state chemistry and potential applications in materials science. The analysis distinguishes between compounds forming stoichiometric hydrates and those crystallizing in solvent-free forms, suggesting a nuanced interplay between molecular structure and hydrogen bonding networks (Trilleras et al., 2008).

Novel Synthesis Methods

Innovative synthetic methods for pyrazolo[3,4-d]pyrimidines and their derivatives have been developed, including the use of microwave irradiation and eco-friendly energy sources. These methods offer efficient pathways to a variety of pyrazolo[3,4-d]pyrimidine derivatives, potentially broadening their application in medicinal chemistry and material science (Al‐Zaydi, 2009).

Material Science Applications

Research into polyimides incorporating pyridine and triphenylamine groups, related to the structural motif of N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has shown that these materials exhibit high glass transition temperatures, thermal stability, and unique optical and electrochemical properties. These findings suggest potential applications in high-performance polymers, electrochromic devices, and as fluorescence-based chemical sensors (Wang et al., 2008; Wang & Hsiao, 2014).

Mechanism of Action

The mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes. For pyridopyrimidines, the exact mode of action can vary depending on the specific compound and its targets .

Biochemical pathways affected by the compound would depend on its specific targets. Pyridopyrimidines have been used on several therapeutic targets, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its ADME properties.

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. These effects would depend on the compound’s targets and the pathways they are involved in .

Future Directions

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities. This review will help scientists to design new selective, effective, and safe anticancer agents . The future directions for this compound could involve further exploration of its potential biological and pharmacological activities.

properties

IUPAC Name

6-N-butyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-4-5-13-24-23-27-21(26-19-14-17(30-2)11-12-20(19)31-3)18-15-25-29(22(18)28-23)16-9-7-6-8-10-16/h6-12,14-15H,4-5,13H2,1-3H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLJCUYMWTZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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